molecular formula C12H15NO B1601770 1-Phenylpiperidine-4-carbaldehyde CAS No. 111153-74-3

1-Phenylpiperidine-4-carbaldehyde

Cat. No. B1601770
M. Wt: 189.25 g/mol
InChI Key: PRQRNNQMKUAVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-4-carbaldehyde is an organic compound with the CAS Number: 111153-74-3 . It has a molecular weight of 189.26 and is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-Phenylpiperidine-4-carbaldehyde is C12H15NO . The exact mass is 189.11500 and it has a LogP value of 2.16690 .


Physical And Chemical Properties Analysis

1-Phenylpiperidine-4-carbaldehyde is a solid at room temperature . The molecular weight is 189.26 . The exact mass is 189.11500 and it has a LogP value of 2.16690 .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activity

1-Phenylpiperidine-4-carbaldehyde and its derivatives have been studied for their potential in creating new compounds with antimicrobial properties. For example, a study synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, indicating their potential in medical applications (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Activity

Derivatives of 1-Phenylpiperidine-4-carbaldehyde, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds displayed significant efficacy in these areas, suggesting their usefulness in addressing oxidative stress and inflammation-related health issues (Sudha et al., 2021).

Biochemical Sensing and Detection

A fluorescence probe was designed using a derivative of 1-Phenylpiperidine-4-carbaldehyde, which exhibited high selectivity and sensitivity towards homocysteine, a significant biomolecule in various biological processes. This indicates the compound's potential in biochemical sensing and detection applications (Chu et al., 2019).

Spectroscopy and Photochemistry

The compound and its related derivatives have also been investigated for their structural, spectroscopic, electrochemical, and photochemical properties. These studies provide insights into the complex chemistry of organometallic complexes, which could be crucial in developing new materials and catalysis methods (Vlček, 2002).

Anticonvulsant and Analgesic Studies

Research has been conducted on new compounds starting from 1-Phenylpiperidine-4-carbaldehyde derivatives for potential anticonvulsant and analgesic properties. Some synthesized compounds showed potent activity in these areas, suggesting their utility in developing new medications for treating pain and seizures (Viveka et al., 2015).

Safety And Hazards

The safety information for 1-Phenylpiperidine-4-carbaldehyde indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

1-phenylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQRNNQMKUAVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551081
Record name 1-Phenylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-4-carbaldehyde

CAS RN

111153-74-3
Record name 1-Phenylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 28, Step C is dissolved in THF and cooled to −78° C. under nitrogen. A solution of diisobutylaluminum hydride (1 eq.) in toluene is added dropwise. After 30 min, the reaction is quenched with saturated sodium potassium tartrate solution. The mixture is extracted with ethyl acetate, and the organic phase washed with saturated brine, and dried over MgSO4. Filtration and concentration provides the title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperidine-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperidine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.